molecular formula C19H26N6O3 B15114674 3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

Cat. No.: B15114674
M. Wt: 386.4 g/mol
InChI Key: IQVSARFHJLLXPB-UHFFFAOYSA-N
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Description

3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heterocycles makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with the triazolo[4,3-b]pyridazine core.

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound, often under dehydrating conditions to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the oxazolidinone moiety.

    Reduction: Reduction reactions can be performed on the triazolo[4,3-b]pyridazine core to modify its electronic properties.

    Substitution: The compound is amenable to various substitution reactions, especially at the piperidine and oxazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazolo[4,3-b]pyridazine core is known for its biological activity, which can be enhanced or modified by the attached functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The triazolo[4,3-b]pyridazine core is known to interact with various biological targets, and the attached functional groups can modulate this interaction.

Comparison with Similar Compounds

Similar Compounds

  • 6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
  • 3-Tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl

Uniqueness

The uniqueness of 3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one lies in its combination of multiple heterocyclic rings and functional groups

Properties

Molecular Formula

C19H26N6O3

Molecular Weight

386.4 g/mol

IUPAC Name

3-[2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H26N6O3/c1-19(2,3)14-4-5-15-20-21-17(25(15)22-14)13-6-8-23(9-7-13)16(26)12-24-10-11-28-18(24)27/h4-5,13H,6-12H2,1-3H3

InChI Key

IQVSARFHJLLXPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)CN4CCOC4=O)C=C1

Origin of Product

United States

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